Cas no 89284-61-7 (4-chloropyridine-3-carbonitrile)

4-chloropyridine-3-carbonitrile structure
89284-61-7 structure
Product Name:4-chloropyridine-3-carbonitrile
CAS No:89284-61-7
MF:C6H3ClN2
MW:138.554419755936
MDL:MFCD08234759
CID:61248
PubChem ID:13411112
Update Time:2025-11-02

4-chloropyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Chloronicotinonitrile
    • 4-CHLORO-3-CYANOPYRIDINE
    • 4-Chloro-3-pyridinecarbonitrile
    • 4-chloropyridine-3-carbonitrile
    • 4-chloro-nicotinonitrile
    • 3-Pyridinecarbonitrile, 4-chloro-
    • 3-Pyridinecarbonitrile,4-chloro-
    • KSC662O9F
    • QBKPXDUZFDINDV-UHFFFAOYSA-N
    • BCP22072
    • RW3678
    • BBL103187
    • STL556997
    • RW2860
    • VP14688
    • AB43637
    • ST2411366
    • AB0007690
    • 4-Chloro-3-pyridinecarbonitrile (ACI)
    • Nicotinonitrile, 4-chloro- (7CI)
    • Z1198176516
    • AC-23017
    • SCHEMBL328913
    • CS-W018972
    • DB-012191
    • DTXSID90539930
    • SY109553
    • J-514998
    • 4-Chloronicotinonitrile;4-Chloro-nicotinonitrile
    • AKOS005199082
    • MFCD08234759
    • GS-6690
    • 89284-61-7
    • EN300-105717
    • MDL: MFCD08234759
    • Inchi: 1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H
    • InChI Key: QBKPXDUZFDINDV-UHFFFAOYSA-N
    • SMILES: N#CC1C(Cl)=CC=NC=1

Computed Properties

  • Exact Mass: 137.99800
  • Monoisotopic Mass: 137.9984758g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1
  • Topological Polar Surface Area: 36.7

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 243.6±20.0 °C at 760 mmHg
  • Flash Point: 101.1±21.8 °C
  • PSA: 36.68000
  • LogP: 1.60668
  • Vapor Pressure: No data available

4-chloropyridine-3-carbonitrile Security Information

4-chloropyridine-3-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-chloropyridine-3-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ;  -30 °C → 0 °C; 15 min, 0 °C; 0 °C → -80 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, -80 °C
1.3 Reagents: Hexachloroethane ;  15 min, -80 °C; 30 min, -80 °C; -80 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
A new, direct, and efficient synthesis of benzonaphthyridin-5-ones
Cailly, Thomas; Fabis, Frederic; Rault, Sylvain, Tetrahedron, 2006, 62(25), 5862-5867

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
Site selectivity in the reaction of 3-substituted pyridine 1-oxides with phosphoryl chloride
Yamanaka, Hiroshi; Araki, Tomio; Sakamoto, Takao, Chemical & Pharmaceutical Bulletin, 1988, 36(6), 2244-7

Production Method 3

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  16 h, pH 9.5, rt → 45 °C
1.2 Reagents: Sodium chloride Solvents: Ethanol ;  overnight, -20 °C
1.3 Reagents: Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
Reference
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; Miklossy, Gabriella; Modukuri, Ram K.; Bohren, Kurt M.; Yu, Zhifeng; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C; -30 °C → 0 °C; 15 min, 0 °C; 0 °C → -80 °C
1.2 15 min, -80 °C; 30 min, -80 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  15 min, -80 °C; 30 min, -80 °C; -80 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridines
Cailly, Thomas; Lemaitre, Stephane; Fabis, Frederic; Rault, Sylvain, Synthesis, 2007, (20), 3247-3251

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ;  -30 °C; -30 °C → 0 °C; 15 min, 0 °C; 0 °C → -80 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, -80 °C; 30 min, -80 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  15 min, -80 °C; 30 min, -80 °C; -80 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of ortho-substituted cyanopyridines through lithio intermediate trapping
Cailly, Thomas; Fabis, Frederic; Lemaitre, Stephane; Bouillon, Alexandre; Rault, Sylvain, Tetrahedron Letters, 2005, 46(1), 135-137

4-chloropyridine-3-carbonitrile Raw materials

4-chloropyridine-3-carbonitrile Preparation Products

4-chloropyridine-3-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:89284-61-7)4-chloropyridine-3-carbonitrile
Order Number:A11811
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:46
Price ($):233.0/523.0
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Additional information on 4-chloropyridine-3-carbonitrile

Comprehensive Overview of 4-Chloropyridine-3-carbonitrile (CAS No. 89284-61-7): Properties, Applications, and Industry Insights

4-Chloropyridine-3-carbonitrile (CAS No. 89284-61-7) is a versatile heterocyclic compound widely utilized in pharmaceutical, agrochemical, and material science research. Its molecular structure, featuring a chloro-substituted pyridine ring and a cyano functional group, enables unique reactivity patterns, making it a critical intermediate in synthetic chemistry. This article explores its physicochemical properties, industrial applications, and emerging trends aligned with current scientific advancements.

The compound’s high purity grade (≥98%) and stability under controlled conditions have garnered attention in API (Active Pharmaceutical Ingredient) synthesis. Researchers highlight its role in constructing N-heterocyclic scaffolds, particularly for kinase inhibitors and antiviral agents—topics frequently searched in AI-driven drug discovery platforms. Recent publications correlate its derivatives with targeted cancer therapies, addressing a growing demand for precision medicine solutions.

From an industrial perspective, 4-Chloropyridine-3-carbonitrile serves as a precursor for crop protection chemicals, aligning with global discussions on sustainable agriculture. Its incorporation into photoactive materials also resonates with trends in organic electronics, a hotspot in renewable energy research. Analytical techniques like HPLC and NMR are essential for quality control, ensuring compliance with REACH and other regulatory frameworks—a common concern among procurement specialists.

Environmental and safety profiles of 89284-61-7 are rigorously documented. While not classified as hazardous under standard conditions, proper handling protocols (e.g., PPE usage) are emphasized in SDS documentation. This aligns with increasing searches for green chemistry alternatives and lab safety best practices.

Market analyses indicate rising demand for custom synthesis services involving this compound, driven by pharmaceutical outsourcing trends. Its compatibility with microwave-assisted reactions and flow chemistry systems further enhances its appeal in high-throughput screening—a key focus area in automated drug development.

In conclusion, 4-Chloropyridine-3-carbonitrile (CAS 89284-61-7) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, from life sciences to advanced materials, position it as a compound of enduring relevance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:89284-61-7)4-chloropyridine-3-carbonitrile
A11811
Purity:99%/99%
Quantity:10g/25g
Price ($):233.0/523.0
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